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molecular formula C7H4FN B1437238 2-Ethynyl-5-fluoropyridine CAS No. 884494-34-2

2-Ethynyl-5-fluoropyridine

Cat. No. B1437238
M. Wt: 121.11 g/mol
InChI Key: KHCIVRLMGQEZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08137821B2

Procedure details

820 mg (4.58 mmol) of Dimethylhydroxymethyl-5-fluoro-2-pyridylacetylene and 192 mg (4.81 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 23 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.25 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure at 90 mmHg/70° C. to give 5-fluoro-2-pyridylethyne as an orange-color liquid (0.35 g, yield: 63%).
Name
Dimethylhydroxymethyl-5-fluoro-2-pyridylacetylene
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([C:9]#[C:10]CO)[C:3]=1C.[OH-].[Na+]>C1(C)C=CC=CC=1>[F:8][C:7]1[CH:2]=[CH:3][C:4]([C:9]#[CH:10])=[N:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Dimethylhydroxymethyl-5-fluoro-2-pyridylacetylene
Quantity
820 mg
Type
reactant
Smiles
CC1=C(C(=NC=C1F)C#CCO)C
Name
Quantity
192 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
23 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
WASH
Type
WASH
Details
the mixture was washed with a saturated aqueous ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure at 90 mmHg/70° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=NC1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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